molecular formula C13H20N2O B183405 N-Benzyl-2-morpholinoethanamine CAS No. 2038-05-3

N-Benzyl-2-morpholinoethanamine

Cat. No. B183405
CAS RN: 2038-05-3
M. Wt: 220.31 g/mol
InChI Key: MSFAUJOUPQMLNF-UHFFFAOYSA-N
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Description

N-Benzyl-2-morpholinoethanamine is a chemical compound with the molecular formula C13H20N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Synthesis Analysis

The synthesis of N-Benzyl-2-morpholinoethanamine involves the use of graphene oxide (GO) as a natural material. On the surface of nanosheet graphene oxide, 2-Morpholinoethanamine was immobilized using a non-toxic, green, and simple method. This resulted in the preparation of a bifunctional acid–base nanocatalyst .


Molecular Structure Analysis

The molecular structure of N-Benzyl-2-morpholinoethanamine is represented by the formula C13H20N2O. The average mass of the molecule is 220.311 Da, and the monoisotopic mass is 220.157562 Da .


Chemical Reactions Analysis

N-Benzyl-2-morpholinoethanamine has been used as a catalyst in the synthesis of some heterocyclic compounds. The catalytic reactivity of this compound was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives .

Scientific Research Applications

Catalysis in Heterocyclic Compound Synthesis

N-Benzyl-2-morpholinoethanamine has been utilized as a catalyst in the synthesis of heterocyclic compounds. Its role as an acid-base catalyst is particularly significant in the preparation of benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives. These compounds have shown potential anti-COVID activity, especially against COVID-19 3CLpro/Mpro, which is considered a potential target for the treatment of the virus .

Organocatalysis

As an organocatalyst, N-Benzyl-2-morpholinoethanamine enhances reaction conditions by acting as a small organic molecule that catalyzes reactions. This aligns with the principles of green chemistry, offering advantages such as cost-effectiveness, non-toxicity, and resistance to air and moisture. It also eliminates the need for catalyst removal through washing, as it can be recycled .

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of moclobemide, a selective monoamine oxidase A inhibitor used for treating depressive illness. Additionally, it’s a building block for compounds with a broad spectrum of biological activities, including anti-gastroesophageal reflux disease, anti-irritable bowel syndrome, anti-inflammatory, and anticancer properties .

Synthetic Methodology Development

The development of efficient synthetic routes for N-Benzyl-2-morpholinoethanamine is crucial. Improved procedures involving Michael addition, hydrazinolysis, and Curtius rearrangements have been reported, which are rapid and mainly in aqueous conditions from commercially accessible starting materials .

Biological Activity Research

Compounds containing N-Benzyl-2-morpholinoethanamine as a side group have been studied for their biological activities. Research in this area explores the potential therapeutic applications of these compounds in various diseases .

Green Chemistry

N-Benzyl-2-morpholinoethanamine contributes to the advancement of green chemistry by providing a non-metallic catalyst option that is environmentally sustainable. Its use in catalysis supports the development of chemical processes that are less harmful to the environment .

Molecular Docking Studies

The compound has been involved in molecular docking studies to identify potential drug candidates against viruses like COVID-19. The docking models constructed using the synthesized derivatives of N-Benzyl-2-morpholinoethanamine help in selecting promising candidates for further research .

Chemical Process Optimization

Research on N-Benzyl-2-morpholinoethanamine also includes optimizing chemical processes to overcome drawbacks of conventional methods. This involves considering factors like cost, practicability, waste disposal, and simplicity of purification in the choice of methods, reagents, and solvents .

properties

IUPAC Name

N-benzyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAUJOUPQMLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405954
Record name N-Benzyl-2-morpholinoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-morpholinoethanamine

CAS RN

2038-05-3
Record name N-Benzyl-2-morpholinoethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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